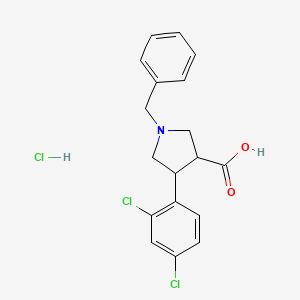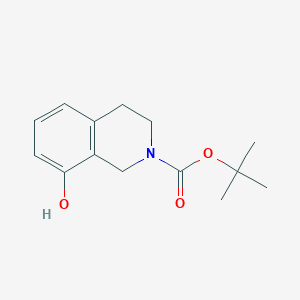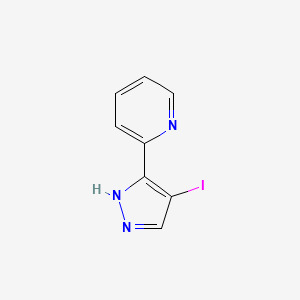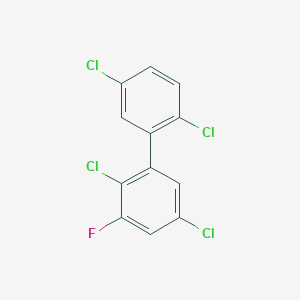
3-Fluoro-2,2',5,5'-tetrachlorobiphenyl
Vue d'ensemble
Description
3-Fluoro-2,2’,5,5’-tetrachlorobiphenyl is a chemical compound with the molecular formula C12H5Cl4F . It is also known by the synonyms 2,5-dichloro-1-(2,5-dichlorophenyl)-3-fluorobenzene .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2,2’,5,5’-tetrachlorobiphenyl consists of two benzene rings connected by a single bond, with four chlorine atoms and one fluorine atom attached to the rings . The exact mass of the molecule is 307.91300 .Applications De Recherche Scientifique
Environmental Impact and Microbial Interaction
- Cell Membrane Effects in Microorganisms : Research on similar compounds like 2,2',5,5'-tetrachlorobiphenyl (TeCB) has shown significant effects on the cell membranes of microorganisms such as Ralstonia eutropha H850. This includes changes in membrane fluidity and fatty acid compositions, indicating potential environmental impacts on microbial life (Kim, Lee, & Trevors, 2001).
Chemical Analysis and Identification Techniques
- Metabolic and Analytical Identification : Studies have identified metabolic products of similar tetrachlorobiphenyls, using techniques like gas chromatography-mass spectrometry. This research is crucial in understanding how these compounds are processed in biological systems and the environment (Forgue & Allen, 1982).
Pollution Remediation
- Removal from Environmental Matrices : Techniques for removing tetrachlorobiphenyls from environments like sludge have been explored. For instance, thin-film-based photocatalytic treatment systems have shown effectiveness in removing such compounds, which is vital for environmental remediation (Tunçal, Çifçi, & Orhan, 2015).
Toxicology and Biological Effects
- Toxicity Assessment in Organisms : The toxicity of similar compounds like 3,3',4,4'-tetrachlorobiphenyl has been studied in various organisms, including its distribution and effects in embryonic development. Such studies are essential to assess the risk and impact of these compounds on wildlife and human health (Brunström & Darnerud, 1983).
Molecular and Chemical Properties
- Understanding Molecular Structure : Research on the molecular structure of tetrachlorobiphenyls, including studies using X-ray crystallography, has provided insights into the physical and chemical properties of these compounds. This is crucial for developing effective methods for their detection, remediation, and understanding their environmental behavior (Miao, Chu, Xu, & Jin, 1996).
Advanced Material Applications
- Polymer Solar Cells : Studies involving similar chemical structures, such as polythiophenes incorporating fluorinated bithiophene units, highlight potential applications in areas like polymer solar cells. This indicates the broader applicability of fluorinated biphenyl compounds in advanced material science (Wang et al., 2019).
Propriétés
IUPAC Name |
2,5-dichloro-1-(2,5-dichlorophenyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl4F/c13-6-1-2-10(15)8(3-6)9-4-7(14)5-11(17)12(9)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLRHBCOASRJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698945 | |
| Record name | 2,2',5,5'-Tetrachloro-3-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2,2',5,5'-tetrachlorobiphenyl | |
CAS RN |
876009-96-0 | |
| Record name | 2,2',5,5'-Tetrachloro-3-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




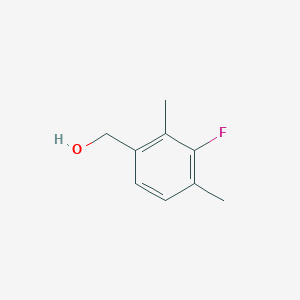



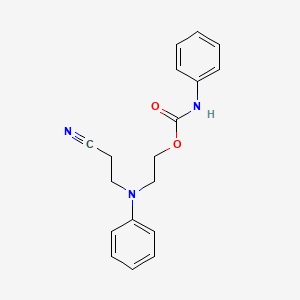
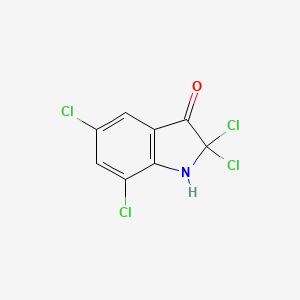

![Benzenesulfonic acid, 2,5-bis[(4-nitrobenzoyl)amino]-](/img/structure/B1504595.png)

